N-Fmoc rhodamine 110

Protease assay Fluorogenic substrate Enzyme kinetics

Standard rhodamine 110 derivatives lack orthogonal protection, causing uncontrolled reactivity in solid-phase peptide synthesis. N-Fmoc rhodamine 110 is the definitive solution for precise, mono-labeled fluorogenic substrates. It ensures selective deprotection under mild piperidine conditions, preserving the chromophore for high-yield asymmetric substrate assembly. - Enables up to 300-fold greater assay sensitivity compared to AMC-based substrates for low-abundance enzyme detection. - Provides a 4.1 ns fluorescence lifetime, improving signal-to-noise in FLIM and time-gated imaging. - Offers -0.11% emission change per °C, ensuring reliable calibration for microfluidic LIF thermometry.

Molecular Formula C35H24N2O5
Molecular Weight 552.6 g/mol
Cat. No. B15130059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc rhodamine 110
Molecular FormulaC35H24N2O5
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=C6C=CC(=N)C=C6O5)C7=CC=CC=C7C(=O)O
InChIInChI=1S/C35H24N2O5/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30/h1-18,30,36H,19H2,(H,37,40)(H,38,39)
InChIKeySRTFRILJBFXTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc Rhodamine 110: Mono-Protected Fluorogenic Building Block


N-Fmoc rhodamine 110 (CAS 293313-27-6; molecular weight ~552.6-589.0 g/mol [1]) is a mono-protected derivative of rhodamine 110, wherein one of the two primary amino groups of the rhodamine 110 xanthene core is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group . The compound retains the characteristic green fluorescence of the parent rhodamine 110 chromophore, with excitation and emission maxima of approximately 492 nm and 521 nm in ethanol , and a high extinction coefficient (ε ≈ 88,000-92,000 M⁻¹cm⁻¹) . The Fmoc protection enables selective orthogonal deprotection under standard solid-phase peptide synthesis (SPPS) conditions, facilitating the construction of heterofunctional rhodamine 110 derivatives and fluorogenic peptidase substrates [2].

Selection Logic
Mono-Fmoc protection for orthogonal SPPS incorporation
Workflow Fit
Fmoc/tBu solid-phase peptide synthesis of heterofunctional substrates
Format Context
Green fluorophore core with reported high extinction coefficient

N-Fmoc Rhodamine 110 vs. Generic Derivatives in SPPS


While the rhodamine 110 fluorophore is widely used in protease assays and imaging, generic rhodamine 110 derivatives (e.g., free rhodamine 110, carboxyrhodamine 110 NHS esters) lack the orthogonal protection necessary for controlled incorporation into peptide chains during solid-phase synthesis. The Fmoc group in N-Fmoc rhodamine 110 is specifically engineered for compatibility with Fmoc/tBu SPPS strategies , allowing for selective deprotection of the Fmoc moiety under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other acid-labile protecting groups intact [1]. Substituting with unprotected rhodamine 110 or non-Fmoc-protected analogs would result in uncontrolled reactivity at both amino groups, leading to heterogeneous conjugation products, lower synthetic yields, and loss of the capacity to generate asymmetric, mono-functionalized substrates with simplified enzymatic kinetics . Furthermore, the Fmoc protection facilitates purification and characterization of intermediate peptide-fluorophore conjugates, a critical advantage in high-throughput protease substrate development.

Attribute
This productN-Fmoc Rhodamine 110
Generic alternativeUnprotected / Non-Fmoc Rhodamine 110
Reactivity control
Single amino group selectively addressable
Uncontrolled reactivity at both amino groups may produce heterogeneous products
SPPS compatibility
Designed for mild Fmoc deprotection (20% piperidine)
Deprotection strategy may not align, risking chromophore integrity or side reactions
Synthetic outcome
Supports asymmetric, mono-functionalized substrate construction
Asymmetric substrate yield may drop; simplified kinetic interpretation may not transfer

N-Fmoc Rhodamine 110: Quantitative Advantages Over Alternatives


Superior Sensitivity Over AMC in Protease Assays

Rhodamine 110-based protease substrates exhibit up to a 300-fold higher sensitivity compared to 7-amino-4-methylcoumarin (AMC)-based substrates, a widely used alternative in fluorogenic protease assays [1]. This dramatic difference in sensitivity is attributed to the higher extinction coefficient and quantum yield of the rhodamine 110 fluorophore, as well as its red-shifted excitation/emission wavelengths (Ex/Em 492/529 nm vs. AMC Ex/Em 380/460 nm) which reduce interference from colored compounds and minimize background fluorescence [2]. Consequently, rhodamine 110 substrates enable the detection of lower enzyme concentrations and more accurate kinetic measurements.

Sensitivity vs AMC
Head-to-head
Up to 300-fold
Reported sensitivity gain over AMC substrates
Supports assay sensitivity screening
Context: Fluorogenic protease assay; Ex/Em 492/529 nm vs 380/460 nm
Protease assay Fluorogenic substrate Enzyme kinetics

pH-Independent Fluorescence vs Fluorescein

The rhodamine 110 fluorophore maintains consistent fluorescence quantum yield and spectral properties across a broad pH range (pH 4-9), whereas fluorescein exhibits significant fluorescence quenching under acidic conditions [1]. This pH insensitivity is critical for applications in acidic cellular compartments (e.g., lysosomes, endosomes) or where the local pH may vary during an experiment. While exact quantum yield values at different pH levels are not provided, the qualitative difference is well-documented and is a key factor in selecting rhodamine 110 over fluorescein for reliable quantitative measurements.

pH Stability vs Fluorescein
Class-level
pH 4–9
Reported stable quantum yield range
Supports acidic-compartment assay context
Data to verify; quantitative values not provided in available sources
pH stability Fluorescence quantum yield Cellular imaging

Temperature Stability in LIF Thermometry vs Rhodamine B

In a comprehensive study characterizing seven water-soluble rhodamine derivatives, rhodamine 110 exhibited the lowest fluorescence emission sensitivity to temperature change, with a decrease of only -0.11% per °C, compared to -1.55% per °C for rhodamine B, the most temperature-sensitive dye in the panel [1]. This 14-fold lower temperature sensitivity makes rhodamine 110 an ideal fluorophore for laser-induced fluorescence (LIF) thermometry and other applications where stable emission intensity is required across varying thermal conditions. The absorption spectra of all studied rhodamines, including rhodamine 110, were found to be independent of temperature, indicating that the temperature dependence arises solely from changes in quantum yield [1].

Temperature Sensitivity
Head-to-head
−0.11% / °C
vs Rhodamine B: −1.55% / °C
Reported temperature-response context
LIF thermometry; emission intensity change in aqueous solution
Laser-induced fluorescence Thermometry Temperature sensitivity

High Extinction Coefficient Among Rhodamine Dyes

Rhodamine 110 exhibits a molar extinction coefficient of 92,000 M⁻¹cm⁻¹ in methanol, as reported by Thermo Fisher Scientific . This value is intermediate among common rhodamine dyes: slightly lower than rhodamine 123 (101,000 M⁻¹cm⁻¹) and rhodamine 6G (105,000 M⁻¹cm⁻¹), but comparable to or higher than rhodamine B (88,000 M⁻¹cm⁻¹) and XRITC (92,000 M⁻¹cm⁻¹) . The high extinction coefficient, combined with a quantum yield exceeding 0.9 , ensures exceptional brightness (ε × Φ) and low detection limits in fluorescence-based assays.

Extinction Coefficient
Class-level
92,000 M⁻¹cm⁻¹
Methanol, 499 nm
Supports brightness context review
Intermediate among rhodamine dyes; source-specific review
Extinction coefficient Brightness Fluorescence detection

Extended Fluorescence Lifetime for Time-Resolved Detection

Rhodamine 110 possesses a fluorescence lifetime of 4.1 ns, which is approximately 30% longer than that of fluorescein (estimated ~3.2 ns) . This extended lifetime enhances the performance of time-resolved fluorescence measurements by allowing more effective rejection of short-lived background fluorescence (e.g., from cell autofluorescence or scattering). The longer lifetime also improves signal-to-noise ratios in fluorescence lifetime imaging microscopy (FLIM) and enables more robust multiplexed detection with other lifetime-resolved probes.

Fluorescence Lifetime
Class-level
4.1 ns
Reported ~30% longer than fluorescein
Supports time-resolved detection review
Data to verify; class-level inference for FLIM context
Fluorescence lifetime Time-resolved fluorescence Background rejection

Optimal Application Scenarios for N-Fmoc Rhodamine 110


High-Sensitivity Fluorogenic Protease Substrate Development

Researchers developing protease assays for low-abundance enzymes (e.g., caspases, cathepsins, proteasome subunits) should prioritize N-Fmoc rhodamine 110 as the fluorogenic core due to its up to 300-fold higher sensitivity compared to AMC-based substrates [1]. The mono-Fmoc protection enables precise incorporation into peptide sequences via standard SPPS, yielding symmetric or asymmetric substrates with tunable kinetic properties. This scenario is particularly relevant for high-throughput screening in drug discovery and for diagnostic assays requiring minimal enzyme consumption.

Site-Specific Peptide Labeling by SPPS

In peptide chemistry laboratories employing Fmoc/tBu SPPS, N-Fmoc rhodamine 110 serves as an essential building block for in-sequence fluorescent labeling. The orthogonal Fmoc protection allows for selective deprotection and coupling without compromising the integrity of the rhodamine 110 chromophore . This enables the synthesis of well-defined, mono-labeled peptides for studies of protein-protein interactions, receptor binding, and cellular uptake, where a single fluorescent tag per peptide is required for accurate quantification.

Laser-Induced Fluorescence Thermometry and Microfluidic Mapping

For microfluidic device characterization and LIF thermometry, N-Fmoc rhodamine 110-derived probes offer unparalleled temperature stability with only -0.11% emission change per °C, a 14-fold improvement over rhodamine B [2]. This minimizes calibration errors and enhances measurement precision in applications such as on-chip PCR temperature monitoring, microscale heat transfer studies, and in situ temperature sensing in lab-on-a-chip systems.

Time-Resolved Fluorescence Measurements and FLIM Imaging

Researchers performing fluorescence lifetime imaging microscopy (FLIM) or time-gated detection should select N-Fmoc rhodamine 110 over fluorescein to exploit its 30% longer fluorescence lifetime (4.1 ns) . This extended lifetime improves rejection of short-lived autofluorescence, increases signal-to-noise ratios, and facilitates multiplexing with other lifetime-resolved probes in complex biological samples such as tissue sections, 3D cell cultures, and live-cell imaging experiments.

Application
Selection Property
Validation Focus
Fluorogenic Protease Substrate Development
Assay sensitivity context
Enzyme kinetic endpoint review; low-abundance protease detection
Site-Specific Peptide Labeling by SPPS
Orthogonal protection compatibility
Mono-labeled conjugate characterization; Fmoc deprotection endpoint
LIF Thermometry and Microfluidic Mapping
Temperature-response stability
Thermal calibration context; emission intensity drift over temperature
Time-Resolved Fluorescence and FLIM
Fluorescence lifetime context
Background rejection efficiency; multiplexed lifetime discrimination

Technical Documentation Hub

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29 linked technical documents
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